molecular formula C18H21N3O2 B2526052 1-(4-Morpholinophenyl)-3-(m-tolyl)urea CAS No. 882356-09-4

1-(4-Morpholinophenyl)-3-(m-tolyl)urea

Cat. No.: B2526052
CAS No.: 882356-09-4
M. Wt: 311.385
InChI Key: UKKIHGUXBXZSDW-UHFFFAOYSA-N
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Description

1-(4-Morpholinophenyl)-3-(m-tolyl)urea is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Morpholinophenyl)-3-(m-tolyl)urea typically involves the reaction of 4-morpholinophenyl isocyanate with m-toluidine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Morpholinophenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl and morpholine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(4-Morpholinophenyl)-3-(m-tolyl)urea would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The morpholine ring and urea moiety could play crucial roles in binding to molecular targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Morpholinophenyl)-3-phenylurea: Similar structure but without the m-tolyl group.

    1-(4-Morpholinophenyl)-3-(p-tolyl)urea: Similar structure with a p-tolyl group instead of m-tolyl.

    1-(4-Piperidinophenyl)-3-(m-tolyl)urea: Similar structure with a piperidine ring instead of morpholine.

Uniqueness

1-(4-Morpholinophenyl)-3-(m-tolyl)urea is unique due to the presence of both the morpholine ring and the m-tolyl group, which can influence its chemical reactivity and biological activity. These structural features may provide distinct advantages in specific applications compared to similar compounds.

Biological Activity

1-(4-Morpholinophenyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structure, featuring a morpholinophenyl group and a m-tolyl group, suggests potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its urea moiety, which is commonly found in various biologically active compounds. The presence of aryl groups, including a morpholine and a methyl-substituted tolyl group, enhances its reactivity and interaction with biological targets.

Chemical Formula: C15_{15}H18_{18}N2_2O

Research indicates that this compound acts primarily as an inhibitor of specific protein kinases. Notably, it has been identified as a potential inhibitor of Leishmania cdc2-related protein, which is crucial for treating parasitic diseases such as leishmaniasis and human African trypanosomiasis .

Biological Activity

The biological activities associated with this compound include:

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship (SAR) suggest that modifications to the morpholine and urea groups can significantly influence the compound's efficacy against various biological targets. For instance:

ModificationEffect on Activity
Substitution on morpholineIncreased binding affinity to target proteins
Alteration of tolyl groupEnhanced solubility and bioavailability

Case Studies

  • Inhibition Studies: In vitro studies demonstrated that this compound effectively inhibits the growth of Leishmania promastigotes at micromolar concentrations. The compound's IC50_{50} values were comparable to those of established antileishmanial drugs .
  • Pharmacokinetic Analysis: Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles in animal models, suggesting potential for oral bioavailability .
  • Comparative Analysis: When compared to similar compounds such as 1-(4-Chlorophenyl)-3-(m-tolyl)urea, it was noted that the morpholine derivative exhibited enhanced selectivity towards specific kinase targets .

Properties

IUPAC Name

1-(3-methylphenyl)-3-(4-morpholin-4-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14-3-2-4-16(13-14)20-18(22)19-15-5-7-17(8-6-15)21-9-11-23-12-10-21/h2-8,13H,9-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKIHGUXBXZSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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